布地布芬,(R)-

描述

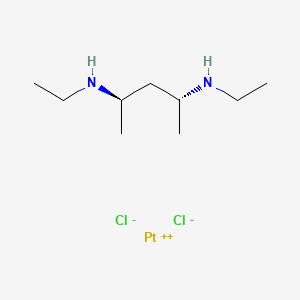

“Butibufen, ®-” is a chemical compound . It is also known as 2-(4-isobutylphenyl)butyric acid .

Molecular Structure Analysis

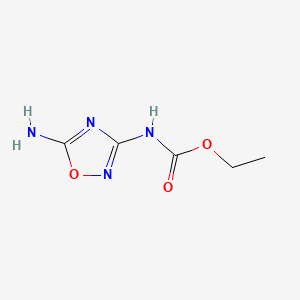

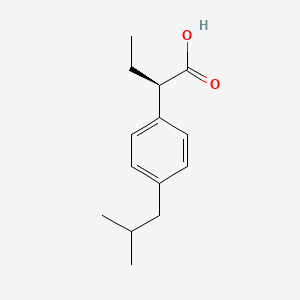

The molecular formula of Butibufen is C14H20O2 . It has a molecular weight of 220.31 . The structure of Butibufen includes a benzene ring substituted with an isobutyl group and a butyric acid group .

Physical And Chemical Properties Analysis

Butibufen is a solid with a melting point of 51-53°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 335.1±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 65.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 216.8±3.0 cm3 .

科学研究应用

Application in Chromatographic Resolution

Specific Scientific Field

This application falls under the field of Analytical Chemistry , specifically Chromatography .

Summary of the Application

The enantiomeric resolution of Butibufen has been achieved on a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase .

Methods of Application or Experimental Procedures

The method involves the use of a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase . The compound is passed through this phase using a mixture of hexane and isopropanol .

Results or Outcomes

The results of this application are not explicitly mentioned in the source .

Application as a Non-Steroidal Anti-Inflammatory Compound

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Butibufen is a novel non-steroidal anti-inflammatory compound. When compared with ibuprofen, phenylbutazone, or aspirin, it has anti-inflammatory, analgesic, and antipyretic properties probably of value in the treatment of rheumatic conditions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes of this application suggest that Butibufen has potential value in the treatment of rheumatic conditions due to its anti-inflammatory, analgesic, and antipyretic properties .

Application as a COX Inhibitor

Summary of the Application

“®-Butibufen” is known to be a COX inhibitor . COX inhibitors, also known as Cyclooxygenases inhibitors, are often used in the treatment of conditions like pain , inflammation , and rheumatoid arthritis .

Results or Outcomes

The outcomes of this application suggest that “®-Butibufen” has potential value in the treatment of pain, inflammation, and rheumatoid arthritis .

Application in Plant-Based Anti-Inflammatory Agents

Specific Scientific Field

This application falls under the field of Botany and Pharmacology .

Summary of the Application

Plants have been a source of natural products for treating various health conditions. It is estimated that more than 150,000 plant species have been studied, many of which contain valuable therapeutic agents . “®-Butibufen” could potentially be used in the development of plant-based anti-inflammatory agents .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

Application in Pain Management

Summary of the Application

“®-Butibufen” is known to be effective in managing pain . It is used as a pain reliever in various conditions .

Results or Outcomes

The outcomes of this application suggest that “®-Butibufen” has potential value in the management of pain .

Application in Post-Epistiotomy Pain Treatment

Specific Scientific Field

This application falls under the field of Obstetrics and Gynecology .

Summary of the Application

“®-Butibufen” has been used in the treatment of post-epistiotomy pain . An epistiotomy is a surgical incision made in the perineum — the tissue between the vaginal opening and the anus — during childbirth .

属性

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULSXYSSHHRCQK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butibufen, (R)- | |

CAS RN |

254886-68-5 | |

| Record name | Butibufen, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254886685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTIBUFEN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993I971I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)